3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) is a small-molecule organic compound with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol. Its structure comprises a 2,2-dimethylpropanamide core with a 3-chloro substituent on the alpha carbon and an N-(3-nitrophenyl) amide linkage.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 303985-82-2
Cat. No. B3035195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide
CAS303985-82-2
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-4-3-5-9(6-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15)
InChIKeyXSQUKRYVPYMVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2): Chemical Identity and Procurement Specifications


3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) is a small-molecule organic compound with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol. Its structure comprises a 2,2-dimethylpropanamide core with a 3-chloro substituent on the alpha carbon and an N-(3-nitrophenyl) amide linkage . This compound is commercially available from multiple specialty chemical suppliers with purity specifications typically ranging from 95% to 98% . The compound is intended exclusively for research and further manufacturing use, not for direct human application .

Why 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Cannot Be Interchanged with In-Class Analogs Without Empirical Verification


Generic substitution among halogenated nitroaromatic amides is scientifically unsound because the specific substitution pattern—3-chloro on a gem-dimethyl alpha carbon coupled with a 3-nitrophenyl group—confers physicochemical and potential biochemical properties that diverge sharply from even closely related analogs. In-class compounds such as 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1; lacks the chloro group) [1] and 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide (CAS 478261-80-2; para-nitro isomer) possess distinct molecular geometries, electron distributions, and hydrogen-bonding capacities. These variations, despite identical molecular formulas in some cases, directly influence lipophilicity (LogP), solubility, melting point, and target-binding interactions in any assay system . The absence of published head-to-head comparative performance data for this specific compound underscores the procurement imperative: substituting based on structural similarity alone introduces uncontrolled variables that can invalidate experimental reproducibility.

Quantitative Procurement-Relevant Specifications and Class-Level Differentiation of 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2)


Structural Distinction: Chloroalkyl Moiety Versus Non-Halogenated Analog

The presence of a 3-chloro substituent on the alpha carbon of 3-chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) provides a reactive handle for nucleophilic substitution that is absent in the non-halogenated analog 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1) [1]. This structural difference is quantifiable in the molecular formulas (C₁₁H₁₃ClN₂O₃ vs. C₁₁H₁₄N₂O₃), which translates to a molecular weight increase from 222.24 g/mol to 256.69 g/mol . While no direct biological assay comparison has been published for these specific analogs, the class-level inference from halogenated versus non-halogenated amides in medicinal chemistry indicates that the chloro group can substantially alter lipophilicity, metabolic stability, and target binding kinetics [2].

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Isomeric Specificity: 3-Nitrophenyl Versus 4-Nitrophenyl Substitution Pattern

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) differs from its positional isomer 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide (CAS 478261-80-2) solely by the substitution pattern of the nitro group on the phenyl ring (meta versus para) . This positional isomerism yields distinct physicochemical parameters. The meta-nitro compound (target) exhibits a computed LogP of 2.7983 and a melting point of 115-117 °C , whereas the para-nitro isomer (comparator) has a measured melting point of 114-116 °C . While the LogP of the para isomer is not publicly reported in the accessed materials, the melting point difference provides a tangible physical property distinction.

Chemical Synthesis Isomer Differentiation Structure-Property Relationships

Procurement-Relevant Purity and Storage Specifications for Experimental Reproducibility

3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 303985-82-2) is commercially supplied at defined purity levels that meet or exceed common research-grade standards. Available purity specifications include 98% and >95% . Proper storage conditions are specified as sealed in a dry environment at 2-8 °C to maintain compound integrity . In contrast, purity specifications for the 4-nitro isomer (CAS 478261-80-2) are reported as low as 90% , representing a potential 8-10 percentage point purity differential depending on supplier selection.

Procurement Quality Control Experimental Reproducibility

Defensible Application Scenarios for 3-Chloro-2,2-dimethyl-N-(3-nitrophenyl)propanamide Based on Structural and Physicochemical Evidence


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

This compound serves as a versatile scaffold for SAR exploration around the 3-nitrophenyl amide chemotype. The alpha-chloro group provides a reactive site for nucleophilic displacement, enabling the systematic synthesis of derivatives with varied substituents at the 3-position of the propanamide chain . Compared to the non-halogenated analog (CAS 32597-30-1), this compound offers an additional diversification point, making it particularly valuable for hit-to-lead optimization programs where incremental structural modifications are correlated with biological activity .

Chemical Biology: Synthesis of Activity-Based Probes or Affinity Reagents

The combination of a meta-nitrophenyl group (which can serve as a spectroscopic handle or be reduced to an aniline for further functionalization) and a chloroalkyl moiety (available for covalent linkage to matrices or tags) makes this compound a suitable precursor for designing bifunctional probes . Its computed LogP of 2.7983 suggests favorable membrane permeability for intracellular target engagement studies, while the chloro group allows for controlled release or linker attachment strategies .

Process Chemistry: Intermediate in the Synthesis of Heterocyclic Compounds

The 3-chloro-2,2-dimethylpropanamide moiety is a known precursor in the synthesis of various agrochemicals and pharmaceuticals, including heterocyclic structures formed through intramolecular cyclization or condensation reactions . The 3-nitrophenyl amide variant provides a route to nitroaromatic-containing heterocycles, where the nitro group can be subsequently reduced to an amine for additional synthetic elaboration. This compound can thus serve as a building block in multi-step process chemistry routes requiring both a protected amine precursor and a chloroalkyl functionality.

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